(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-17(2)23(20,21)18-9-7-13(8-10-18)12-16-15(19)6-5-14-4-3-11-22-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,16,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJMVXBGVZGXDK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, with the CAS number 2034893-85-9, is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a piperidine ring, a thiophene moiety, and a dimethylsulfamoyl group, which together contribute to its diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.5 g/mol. The structural characteristics of this compound are crucial for its biological activity, particularly its ability to interact with various biological targets.
The mechanism of action for this compound is believed to involve modulation of specific receptors or enzymes within the body. Preliminary studies suggest that the compound may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in various metabolic pathways.
- Receptor Modulation : Interaction with nicotinic acetylcholine receptors, particularly enhancing activity at α7 nicotinic acetylcholine receptors while having minimal impact on voltage-gated calcium channels.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
- Antinociceptive Properties : In animal models, this compound has demonstrated significant pain-relieving effects without impairing motor coordination.
- Antimicrobial Activity : The compound is under investigation for its potential antimicrobial properties, which may be useful in treating infections caused by resistant bacterial strains.
- Anti-inflammatory Effects : Studies suggest that it may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Pain Relief Study | Demonstrated significant antinociceptive effects in a neuropathic pain model without affecting locomotor activity. |
| Enzyme Interaction Study | Showed potential inhibition of specific metabolic enzymes, suggesting therapeutic applications in metabolic disorders. |
| Receptor Binding Study | Investigated binding affinities to nicotinic acetylcholine receptors, revealing enhanced activity at α7 receptors. |
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of Piperidine Derivative : The initial step usually involves preparing the piperidine derivative.
- Introduction of Thiophene Moiety : Subsequently, the thiophene group is introduced.
- Coupling Reaction : The final step involves coupling the piperidine derivative with the thiophene-acrylamide component under specific reaction conditions.
This multi-step synthesis is crucial for achieving high yield and purity necessary for biological testing.
Scientific Research Applications
The presence of the piperidine and thiophene groups in the structure of (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide suggests various biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown efficacy against cancer cell lines. The mechanism involves the inhibition of specific pathways related to tumor growth and proliferation.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Its structural components enhance its interaction with bacterial membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications.
Case Study 1: Anti-Cancer Efficacy
A study evaluated the anticancer properties of similar acrylamide derivatives. Results indicated that these compounds could reduce tumor size in vitro by up to 70% compared to control groups . The mechanism was attributed to the inhibition of cell cycle progression in cancer cells.
Case Study 2: Antimicrobial Activity Assessment
In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting its potential as an alternative treatment option .
Applications in Scientific Research
The compound's diverse applications extend beyond medicinal chemistry into various fields:
- Pharmaceutical Development : Its unique structure makes it an attractive candidate for drug development targeting inflammation and infection.
- Material Science : Due to its chemical properties, it can be explored as a precursor for synthesizing novel materials with specific functionalities.
- Biological Research : As a research tool, it can be used to investigate biological pathways related to its mechanisms of action.
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Key Comparisons
Sulfamoyl vs. Other Sulfonamide Derivatives
- The target compound’s N,N-dimethylsulfamoyl-piperidine group contrasts with the pyrimidinylsulfamoyl group in . The dimethyl substitution likely increases hydrophobicity compared to the pyrimidine-linked sulfamoyl, which may offer additional hydrogen-bonding sites .
- In , the absence of sulfamoyl in favor of an oxopyrrolidinyl-pyridine system reduces polarity but introduces conformational constraints.
Q & A
Q. What are the established synthetic routes for (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Intermediate Preparation : Synthesis of the piperidine sulfamoyl moiety via sulfamoylation of piperidine derivatives using dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Acrylamide Formation : Condensation of 3-(thiophen-2-yl)acrylic acid with the piperidine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization (ethanol/water) to isolate the product .
Key Characterization :
-
NMR : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .
-
MS : Molecular ion peak matching the theoretical molecular weight (e.g., m/z 372 [M+1] for analogous compounds) .
Table 1 : Representative Synthesis Steps for Analogous Compounds
Step Reagents/Conditions Purpose Reference Piperidine sulfamoylation Dimethylsulfamoyl chloride, DCM, triethylamine Introduce sulfamoyl group Acrylamide coupling EDCI, DMF, 0–5°C Form acrylamide backbone Purification Ethyl acetate/petroleum ether (3:7) Isolate product
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign proton and carbon environments (e.g., thiophene aromatic protons, acrylamide carbonyl at ~167 ppm in 13C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C17H20N4O2S for related structures) .
- IR Spectroscopy : Identify functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Q. What are the key structural features influencing the compound’s reactivity?
- Methodological Answer :
- Acrylamide Backbone : Participates in Michael addition due to α,β-unsaturated carbonyl .
- Thiophene Moiety : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Piperidine Sulfamoyl Group : Modulates solubility and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during coupling .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation reactions .
- Purification : Gradient elution in column chromatography resolves closely eluting impurities .
Q. What computational methods predict the compound’s molecular interactions and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond lengths, angles, and electronic distribution (e.g., HOMO-LUMO gaps for reactivity prediction) .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns simulations) .
Q. How do structural modifications to the thiophene or piperidine moieties affect bioactivity?
- Methodological Answer :
- Thiophene Substituents : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving enzyme inhibition .
- Piperidine Modifications : Bulky substituents (e.g., cyclopropyl) increase lipophilicity, enhancing membrane permeability .
Table 2 : Bioactivity Trends in Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| Thiophene → Furan | Reduced cytotoxicity | |
| Piperidine → Pyrimidine | Improved kinase inhibition |
Q. What strategies resolve contradictions in analytical data (e.g., NMR shifts vs. predicted values)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish piperidine methylenes from acrylamide protons) .
- Isotopic Labeling : Confirm ambiguous assignments (e.g., 15N-labeled sulfamoyl groups) .
- Crystallography : X-ray diffraction provides unambiguous structural confirmation .
Q. Which in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
